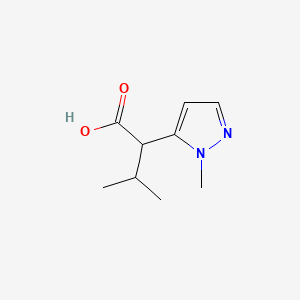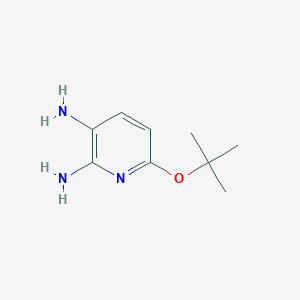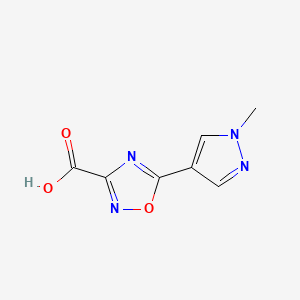
3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid is an organic compound with the molecular formula C11H16N2O2 It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
作用機序
The mechanism of action of 3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Butanoic acid: A simple carboxylic acid with a similar backbone but without the pyridine ring.
2-Methylbutanoic acid: Another derivative of butanoic acid with a different substitution pattern.
Pyridine derivatives: Compounds with a pyridine ring and various substituents.
Uniqueness
3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid is unique due to the presence of both a methyl-substituted pyridine ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-methyl-2-(2-methylpyridin-4-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)9-4-5-12-8(3)6-9/h4-7,10H,1-3H3,(H,13,14) |
InChIキー |
NXXUPLOBPAZOCP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Heptan-3-yl)amino]propane-1,3-diol](/img/structure/B13312003.png)
![3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13312004.png)

amine](/img/structure/B13312013.png)

![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13312032.png)


![(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13312063.png)

![2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13312075.png)
![2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13312079.png)
![2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312097.png)
